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Compound of Interest

Compound Name: 1-Acetylisatin

Cat. No.: B1195845 Get Quote

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data of 1-Acetylisatin, providing researchers, scientists, and drug

development professionals with a comprehensive reference for its structural characterization.

Introduction
1-Acetylisatin (1-acetyl-1H-indole-2,3-dione) is a derivative of isatin, a versatile scaffold in

medicinal chemistry exhibiting a wide range of biological activities. The precise characterization

of its chemical structure is paramount for its application in drug design and development. This

technical guide provides a detailed summary of the key spectroscopic data for 1-Acetylisatin,

including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, presented in a clear and accessible

format. The experimental protocols employed for data acquisition are also detailed to ensure

reproducibility.

Spectroscopic Data
The spectroscopic data for 1-Acetylisatin has been compiled from various sources to provide

a comprehensive overview of its structural features.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Data
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The ¹H NMR spectrum of 1-Acetylisatin, typically recorded in deuterated chloroform (CDCl₃),

reveals characteristic signals for the aromatic and acetyl protons.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.32 d 1H Ar-H

7.78 t 1H Ar-H

7.65 d 1H Ar-H

7.34 t 1H Ar-H

2.70 s 3H -COCH₃

¹³C NMR Data

The ¹³C NMR spectrum, often acquired in deuterated dimethyl sulfoxide (DMSO-d₆), provides

information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppm Assignment

182.1 C=O (C3)

169.5 C=O (acetyl)

157.9 C=O (C2)

149.8 Ar-C (quaternary)

139.1 Ar-CH

125.7 Ar-CH

124.8 Ar-CH

118.2 Ar-C (quaternary)

116.9 Ar-CH

26.4 -CH₃
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 1-Acetylisatin is typically obtained using a potassium bromide (KBr) pellet.

Wavenumber (cm⁻¹) Intensity Assignment

1788 Strong C=O stretch (amide)

1745 Strong C=O stretch (ketone)

1608 Medium C=C stretch (aromatic)

1465 Medium C-H bend (methyl)

1370 Strong C-N stretch

760 Strong
C-H bend (ortho-disubstituted

aromatic)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering insights into its structure. Electron

Ionization (EI) is a common method used for 1-Acetylisatin.

m/z Relative Abundance (%) Assignment

189 40 [M]⁺ (Molecular Ion)

147 100 [M - C₂H₂O]⁺

119 55 [M - C₂H₂O - CO]⁺

91 30 [C₇H₅N]⁺

64 25 [C₅H₄]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
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NMR Spectroscopy
Sample Preparation: A solution of 1-Acetylisatin (5-10 mg) is prepared in an appropriate

deuterated solvent (0.5-0.7 mL of CDCl₃ for ¹H NMR or DMSO-d₆ for ¹³C NMR) in a standard 5

mm NMR tube.

Data Acquisition:

¹H NMR: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Key

parameters include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a

good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. Chemical shifts are

referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR: Spectra are usually recorded on the same instrument at a frequency of 100 or 125

MHz. A wider spectral width (0-200 ppm) is used. Due to the lower natural abundance of ¹³C,

a greater number of scans and a longer relaxation delay are often required.

Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation: A small amount of 1-Acetylisatin (1-2 mg) is finely ground with

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and

pestle. The mixture is then compressed in a die under high pressure to form a transparent

pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The

spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum

of a pure KBr pellet is also recorded and subtracted from the sample spectrum to eliminate

interference from atmospheric water and carbon dioxide.

Mass Spectrometry (Electron Ionization)
Sample Introduction: A small amount of the solid 1-Acetylisatin sample is introduced into the

mass spectrometer via a direct insertion probe. The sample is heated to induce vaporization

into the ion source.

Ionization and Analysis: In the ion source, the vaporized molecules are bombarded with a high-

energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting
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ions are then accelerated and separated based on their mass-to-charge ratio by a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of

each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-Acetylisatin.
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General workflow for spectroscopic analysis.

This guide provides a foundational set of spectroscopic data and methodologies for the

characterization of 1-Acetylisatin. Researchers are encouraged to consult the primary

literature for more specific experimental details and further analytical data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of 1-Acetylisatin: A Technical
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1195845#spectroscopic-data-of-1-acetylisatin-nmr-ir-
mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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